molecular formula C18H15FN2OS B2431705 3-(benzylthio)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one CAS No. 899759-27-4

3-(benzylthio)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one

Cat. No.: B2431705
CAS No.: 899759-27-4
M. Wt: 326.39
InChI Key: XQWXFNBASZDTMJ-UHFFFAOYSA-N
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Description

3-(Benzylthio)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one is a synthetic organic compound characterized by its unique structural features, including a pyrazinone core substituted with benzylthio and fluoro-methylphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylthio)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazinone Core: The pyrazinone core can be synthesized via the cyclization of appropriate precursors, such as 2-aminopyrazine derivatives, under acidic or basic conditions.

    Introduction of the Benzylthio Group: The benzylthio group is introduced through a nucleophilic substitution reaction, where a benzylthiol reacts with a suitable leaving group on the pyrazinone core.

    Fluoro-Methylphenyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazinone core or the aromatic rings, potentially leading to hydrogenated derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated pyrazinone derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-(benzylthio)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. Its structural features suggest it could be a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals, agrochemicals, and other high-value products. Its versatility in chemical reactions makes it a useful intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(benzylthio)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio and fluoro-methylphenyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzylthio)-1-phenylpyrazin-2(1H)-one: Lacks the fluoro and methyl substitutions, which may affect its biological activity and chemical reactivity.

    1-(3-Fluoro-4-methylphenyl)pyrazin-2(1H)-one: Lacks the benzylthio group, potentially altering its interaction with biological targets.

    3-(Benzylthio)-1-(4-methylphenyl)pyrazin-2(1H)-one: Similar structure but without the fluoro substitution, which may influence its properties.

Uniqueness

The presence of both benzylthio and 3-fluoro-4-methylphenyl groups in 3-(benzylthio)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one makes it unique. These substitutions can enhance its biological activity, chemical stability, and reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-benzylsulfanyl-1-(3-fluoro-4-methylphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c1-13-7-8-15(11-16(13)19)21-10-9-20-17(18(21)22)23-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWXFNBASZDTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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